4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .
Preparation Methods
The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents through a series of reactions, including nucleophilic substitution and condensation reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.
Condensation: Condensation reactions are used to form the pyrazolo[3,4-d]pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to elevated temperatures under reflux . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown potential as an inhibitor of CDKs, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with CDKs, which are crucial regulators of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as those with different substituents on the piperazine ring or the pyrazolo[3,4-d]pyrimidine core . These compounds may have varying degrees of biological activity and specificity for different CDKs. The uniqueness of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C23H26N8 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H26N8/c1-16-4-6-19(7-5-16)14-31-22-20(13-26-31)21(24-15-25-22)29-8-10-30(11-9-29)23-27-17(2)12-18(3)28-23/h4-7,12-13,15H,8-11,14H2,1-3H3 |
InChI Key |
HOSLKOQEIZGDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.